Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, also known as CP-122,288, is a synthetic compound that belongs to the xanthine family. It is a potent phosphodiesterase inhibitor that has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- acts as a potent phosphodiesterase inhibitor. It inhibits the breakdown of cAMP by phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels. This increase in cAMP levels activates PKA, which phosphorylates downstream targets and leads to various physiological effects.
Biochemical And Physiological Effects
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has several biochemical and physiological effects. It has been shown to increase cardiac contractility and heart rate, leading to an increase in cardiac output. The compound also relaxes smooth muscle in the respiratory system, leading to bronchodilation and increased airflow. In the central nervous system, it has been shown to enhance cognitive function and improve memory.
Advantages And Limitations For Lab Experiments
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has several advantages and limitations for lab experiments. It is a potent and selective phosphodiesterase inhibitor that can be used to investigate the role of cAMP signaling in various biological processes. However, the compound has low aqueous solubility and can be difficult to work with in some experimental setups. Additionally, the compound has been shown to have off-target effects on other enzymes, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-. One area of interest is the role of cAMP signaling in cancer. The compound has been shown to inhibit the growth of several cancer cell lines, and further research is needed to investigate its potential as an anti-cancer agent. Another area of interest is the development of more potent and selective phosphodiesterase inhibitors that can be used to investigate the role of cAMP signaling in specific biological processes. Finally, the compound has potential as a therapeutic agent for various diseases, and further research is needed to investigate its safety and efficacy in clinical trials.
Conclusion
In conclusion, Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It acts as a potent phosphodiesterase inhibitor and has been used to investigate the role of cAMP signaling in various biological processes. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on its potential therapeutic applications.
Synthesis Methods
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- can be synthesized using several methods. One of the most common methods is the reaction of 7-theophylline acetic acid with 1-(m-chlorobenzyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yields and high purity.
Scientific Research Applications
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has been extensively studied for its scientific research application. It has been used as a tool compound to investigate the role of phosphodiesterase inhibition in various biological processes. It has been shown to increase cAMP levels in cells, which leads to the activation of protein kinase A (PKA) and downstream signaling pathways. The compound has been used to study the effects of cAMP signaling in the cardiovascular system, respiratory system, and central nervous system.
properties
CAS RN |
19972-01-1 |
---|---|
Product Name |
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- |
Molecular Formula |
C21H27ClN6O3 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
7-[3-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-17(29)12-27-8-6-26(7-9-27)11-15-4-3-5-16(22)10-15/h3-5,10,14,17,29H,6-9,11-13H2,1-2H3 |
InChI Key |
LZGLPOSAAGCLEP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)O |
synonyms |
7-[3-[4-(3-Chlorobenzyl)-1-piperazinyl]-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.